molecular formula C19H16N4O5S B2744367 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946207-26-7

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2744367
CAS RN: 946207-26-7
M. Wt: 412.42
InChI Key: MSZIXYHUNZBYPK-UHFFFAOYSA-N
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Description

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.42. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds that modulate inflammatory responses are highly sought after. Researchers have explored the anti-inflammatory potential of this compound. Specifically, derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9) were synthesized and evaluated . Among these, compounds 8b and 9b demonstrated remarkable COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation significantly. Molecular docking studies supported their binding to protein receptors, further validating their anti-inflammatory potential.

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Novel N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for antitumor activities against HeLa, A549, and MCF-7 cell lines . Investigating its effects on cancer cells could yield promising results.

Antifibrotic Effects

Fibrosis, characterized by excessive collagen deposition, contributes to organ dysfunction. Several compounds have been studied for their antifibrotic properties. Notably, 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displayed anti-fibrotic activity in rats with hepatic fibrosis by blocking TGF-β1 expression in hepatic stellate cells . Exploring this compound’s effects on other fibrotic conditions could be valuable.

Potential VEGFR-2 and PDGF-β Inhibition

The compound’s structure resembles known inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These receptors play essential roles in angiogenesis and fibrosis. Investigating its interaction with these receptors could reveal novel therapeutic avenues .

Crystal Engineering

Ligands derived from this compound have been synthesized for crystal engineering purposes. For instance, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) was prepared via a simple condensation method . Understanding its crystal structure and potential applications in materials science is an intriguing avenue.

Selenium Derivatives

While selenium-containing compounds are relatively rare, a diselenide derivative of benzo[d][1,3]dioxole has been reported. Further exploration of selenium derivatives based on this scaffold could lead to interesting bioactivity .

properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-16(21-8-11-3-4-14-15(6-11)28-10-27-14)7-12-9-29-19(22-12)23-18(26)13-2-1-5-20-17(13)25/h1-6,9H,7-8,10H2,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZIXYHUNZBYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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